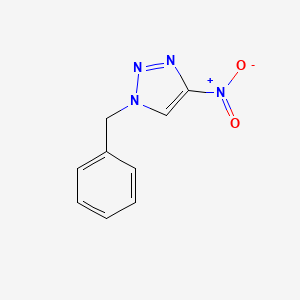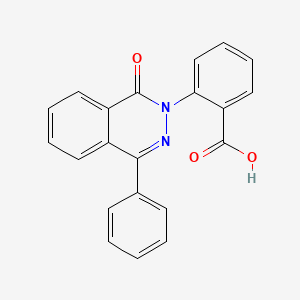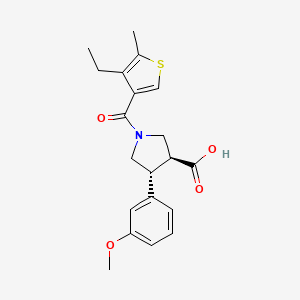
(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a thiophene and a methoxyphenyl group
Aplicaciones Científicas De Investigación
(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and methoxyphenyl groups through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. The use of packed-bed reactors and response surface methodology can help in fine-tuning the reaction parameters such as catalyst loading, solvent choice, and temperature to achieve optimal yields .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Steviol glycosides: These compounds share some structural similarities and are known for their sweetening properties.
Allopurinol related compounds: These compounds are used in pharmaceutical applications and share some functional group similarities.
Uniqueness
What sets (3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
IUPAC Name |
(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-4-15-12(2)26-11-18(15)19(22)21-9-16(17(10-21)20(23)24)13-6-5-7-14(8-13)25-3/h5-8,11,16-17H,4,9-10H2,1-3H3,(H,23,24)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBQNFFBGSLILX-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC=C1C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE](/img/structure/B5520865.png)
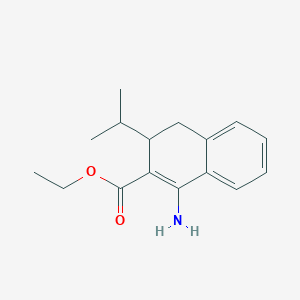
![3'-(4-hydroxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5520873.png)
![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)
![4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5520886.png)
![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)
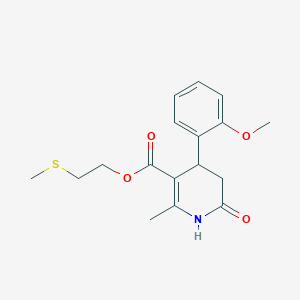


![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)

